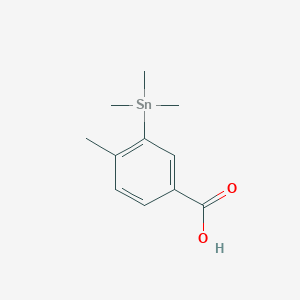
3-Trimethylstannyl-4-methyl benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Trimethylstannyl-4-methyl benzoic acid is an organotin compound with the molecular formula C11H16O2Sn and a molecular weight of 298.95 g/mol . This compound is primarily used in organic synthesis and is known for its utility in various chemical reactions . It appears as a white solid and is soluble in solvents such as dichloromethane, ether, and ethyl acetate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trimethylstannyl-4-methyl benzoic acid typically involves the stannylation of 4-methyl benzoic acid. One common method includes the reaction of 4-methyl benzoic acid with trimethyltin chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Trimethylstannyl-4-methyl benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of tin.
Coupling Reactions: It can participate in coupling reactions, such as Stille coupling, where the trimethylstannyl group is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides or organometallic compounds are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts are often used in Stille coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling, the product is typically an aryl or vinyl derivative of the original compound .
Applications De Recherche Scientifique
3-Trimethylstannyl-4-methyl benzoic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development and as a precursor for biologically active molecules.
Material Science: It is used in the preparation of organotin polymers and other materials with unique properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Trimethylstannyl-4-methyl benzoic acid in chemical reactions involves the reactivity of the trimethylstannyl group. This group can undergo nucleophilic substitution, oxidation, and coupling reactions, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Trimethylsilyl-4-methyl benzoic acid: Similar in structure but with a silicon atom instead of tin.
4-Methylbenzoic acid: Lacks the trimethylstannyl group and has different reactivity.
3-Trimethylstannylbenzoic acid: Similar but without the methyl group on the benzene ring.
Uniqueness
3-Trimethylstannyl-4-methyl benzoic acid is unique due to the presence of both the trimethylstannyl and methyl groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C₁₁H₁₆O₂Sn |
|---|---|
Poids moléculaire |
298.95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(8S,10S,11S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B1150451.png)
